molecular formula C20H21N5O5 B2767579 N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775503-40-6

N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2767579
CAS No.: 1775503-40-6
M. Wt: 411.418
InChI Key: JZUAIJNMCFJIRV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-c]pyrimidine structure, followed by the introduction of the oxadiazole ring and the methoxyphenyl group. Key reagents include acetic anhydride, methoxybenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are examining its efficacy and safety in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
  • This compound

Uniqueness

This compound stands out due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-12-21-18(23-30-12)17-15-5-3-4-10-24(15)20(28)25(19(17)27)11-16(26)22-13-6-8-14(29-2)9-7-13/h6-9H,3-5,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUAIJNMCFJIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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